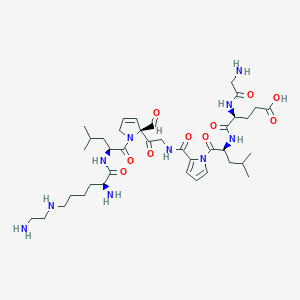
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide involves complex chemical reactions. For instance, the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions, has been used to synthesize related compounds with potential anticancer activity (Sharma et al., 2018). Another method involves the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to synthesize related acetamide compounds (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The crystal structure of N,N-diisobutyl-2-(octylphenylphosphinyl)acetamide (CMPO) was determined to crystallize in the space group P21/c, with detailed measurements provided, indicating its complex molecular geometry (Rogers et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving acetamide compounds include the acetamidomethylation of phenol and anisole with N, N'-methylenediacetamide and phosphoryl chloride, demonstrating the reactivity of the acetamide group in such molecules (Sekiya et al., 1961).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, of related acetamide compounds have been extensively studied, revealing insights into their stability and behavior in various solvents. For example, the crystal structure and molecular docking analysis of anticancer drugs based on acetamide structures provide information on their physical characteristics and potential interactions with biological targets (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of N,N-diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide include its reactivity in synthesis reactions and its potential to undergo various chemical transformations. Studies on similar compounds, such as the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, provide insights into the acetylation reactions and the chemical behavior of acetamide derivatives (Zhong-cheng & Wan-yin, 2002).
Wissenschaftliche Forschungsanwendungen
Structural Studies in Organic Chemistry : It's used for structural studies in organic chemistry, aiding in the understanding of molecular structures and interactions (Nikonov et al., 2016).
Selective Recovery of Lithium : N,N-bis(2-ethylhexyl) acetamide, a related compound, has potential as an organic synergist for the selective recovery of lithium from simulated brine (Huifang et al., 2019).
Synthesis of Antimalarial Drugs : It serves as an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Anticancer Activity : Certain derivatives have shown anticancer activity, targeting the VEGFr receptor (Sharma et al., 2018).
Antimicrobial and Hemolytic Activity : Some derivatives exhibit selective high inhibitory effects against certain pathogens like Aspergillus niger and Staphylococcus aureus, and also have hemolytic activity (Ghazzali et al., 2012).
Selective Antiproliferative Activity : Atropisomeric derivatives have shown selective antiproliferative activity against human breast and prostate cancer cell lines (Ramos et al., 2014).
Conformational Analysis : Studies have been conducted on its conformational behavior in solution, with emphasis on intramolecular hydrogen contacts and steric factors (Kuznetsova et al., 2021).
Actinides Removal : It has been used for the removal of actinides like UO2 2+ and Pu4+ from acidic waste solutions in fuel reprocessing experimental plants (Pietrelli et al., 1991).
Metal Complexation Studies : The compound has been studied for its ability to form complexes with metal ions like Eu(III) and Am(III), demonstrating its potential in metal ion separation and extraction processes (Wang et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The compound has been used in research for the detection of the uranyl ion and DNA . It has been shown to be effective in capturing uranyl (UO. 2 2+) at the porous layer surface of silicon nanopillars for fluorescence detection . This suggests potential future applications in the field of fluorescence research .
Eigenschaften
IUPAC Name |
N,N-bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42NO2P/c1-6-7-8-9-10-14-17-28(27,23-15-12-11-13-16-23)20-24(26)25(18-21(2)3)19-22(4)5/h11-13,15-16,21-22H,6-10,14,17-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRFMMIONYDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CC(=O)N(CC(C)C)CC(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003212 | |
| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light-yellow solid; [Strem Chemicals MSDS] | |
| Record name | Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16051 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide | |
CAS RN |
83242-95-9 | |
| Record name | Acetamide, N,N-bis(2-methylpropyl)-2-(octylphenylphosphinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-methylpropyl)-2-[octyl(phenyl)phosphoryl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)




![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)

![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)
